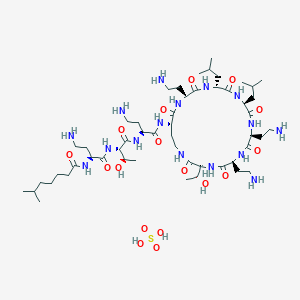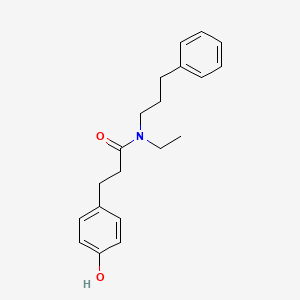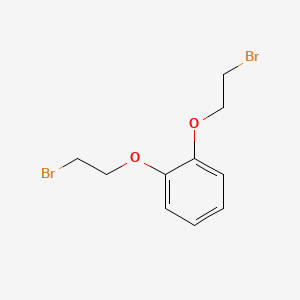amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol CAS No. 1155361-09-3](/img/structure/B13443852.png)
2-(2,4-Difluorophenyl)-1-{[(4-methylphenyl)methyl](prop-2-en-1-yl)amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytochrome P450 14a-demethylase inhibitor 1k is a compound that inhibits the enzyme cytochrome P450 14a-demethylase, also known as CYP51. This enzyme plays a crucial role in the biosynthesis of sterols, which are essential components of cell membranes in fungi and other organisms. Inhibiting this enzyme disrupts the production of ergosterol, a key component of fungal cell membranes, making this compound particularly useful in antifungal treatments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cytochrome P450 14a-demethylase inhibitor 1k typically involves multi-step organic synthesisCommon reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate specific transformations .
Industrial Production Methods: Industrial production of cytochrome P450 14a-demethylase inhibitor 1k involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to ensure consistent production. The use of automated systems and high-throughput screening can further streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions: Cytochrome P450 14a-demethylase inhibitor 1k undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the desired transformations .
Major Products Formed: The major products formed from these reactions are typically derivatives of the original compound with enhanced inhibitory activity. These derivatives are often tested for their efficacy in inhibiting cytochrome P450 14a-demethylase and their potential as antifungal agents .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Cytochrome P450 14a-demethylase inhibitor 1k exerts its effects by binding to the heme iron of the cytochrome P450 enzyme. This binding prevents the enzyme from catalyzing the demethylation of lanosterol, a key step in the biosynthesis of ergosterol. By inhibiting this process, the compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately causing cell membrane dysfunction and cell death in fungi .
Comparación Con Compuestos Similares
Lanosterol 14α-demethylase inhibitors: These include compounds like fluconazole, itraconazole, and voriconazole, which also target the CYP51 enzyme but may differ in their binding affinities and spectrum of activity.
Sterol biosynthesis inhibitors: Compounds such as terbinafine and naftifine inhibit different steps in the sterol biosynthesis pathway but achieve similar antifungal effects.
Uniqueness: Cytochrome P450 14a-demethylase inhibitor 1k is unique in its specific binding mechanism and its potential for modification to enhance its inhibitory activity. Its ability to disrupt ergosterol biosynthesis makes it a valuable tool in both research and therapeutic applications .
Propiedades
Número CAS |
1155361-09-3 |
|---|---|
Fórmula molecular |
C22H24F2N4O |
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
2-(2,4-difluorophenyl)-1-[(4-methylphenyl)methyl-prop-2-enylamino]-3-(1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C22H24F2N4O/c1-3-10-27(12-18-6-4-17(2)5-7-18)13-22(29,14-28-16-25-15-26-28)20-9-8-19(23)11-21(20)24/h3-9,11,15-16,29H,1,10,12-14H2,2H3 |
Clave InChI |
RXDSKJGQFCOEGP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CN(CC=C)CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13443776.png)
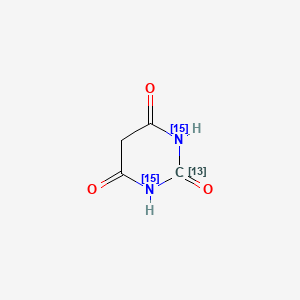
![[(4aR,5S,6R,8aR,9aS)-5-acetyloxy-9a-hydroxy-3,5,8a-trimethyl-2-oxo-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-6-yl] 2,3-dihydroxy-2-methylbutanoate](/img/structure/B13443786.png)
![5-cyano-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B13443795.png)
![1-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one](/img/structure/B13443803.png)
![6'-Amino-1,6-dihydro-2-methyl-6-oxo[3,3'-bipyridine]-5-carbonitrile](/img/structure/B13443805.png)
![6-acetyl-1,3,7-trimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B13443818.png)
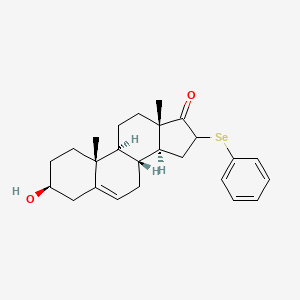

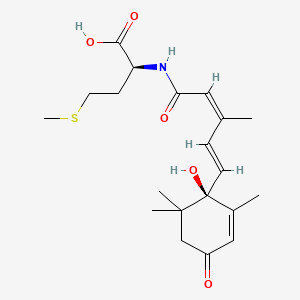
![[(4R,7aR,12bS)-3-(cyclopropylmethyl)-7-oxo-4a-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-ylcarbamoyloxy]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate](/img/structure/B13443840.png)
